molecular formula C36H45F4N3O5 B607062 Dersimelagon CAS No. 1835256-48-8

Dersimelagon

Katalognummer: B607062
CAS-Nummer: 1835256-48-8
Molekulargewicht: 675.8 g/mol
InChI-Schlüssel: MUNWOYRHJPWQNE-GMFUQMJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dersimelagon wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Bildung eines Piperidin-4-carbonsäurederivats, das dann mit einer Pyrrolidin-3-carbonylverbindung gekoppelt wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess wird in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit durchgeführt, um konsistente Ergebnisse zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dersimelagon durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)
    • Mechanism : Dersimelagon increases skin eumelanin levels, providing photoprotection against sunlight exposure.
    • Clinical Studies :
      • A Phase 2 trial demonstrated significant increases in the time to onset of prodromal symptoms associated with sunlight exposure. Patients receiving 100 mg or 300 mg doses experienced mean increases of 53.8 minutes and 62.5 minutes, respectively, compared to placebo (P = 0.008 and P = 0.003) .
      • Common adverse events included nausea and skin hyperpigmentation, but overall tolerability was favorable .
  • Diffuse Cutaneous Systemic Sclerosis (dcSSc)
    • Mechanism : The compound's anti-fibrotic properties are being explored to mitigate excessive collagen production associated with systemic sclerosis.
    • Clinical Studies :
      • A Phase 2 study is ongoing to evaluate the efficacy and safety of this compound in patients with dcSSc. The study design includes a randomized, double-blind setup with multiple sites .
  • Melanogenesis Research
    • Mechanism : this compound has been shown to induce melanogenesis in vitro and in vivo, suggesting its potential use in research related to skin pigmentation disorders.
    • Preclinical Studies :
      • Studies have indicated that oral administration of this compound leads to significant coat color darkening in mice, highlighting its role in promoting melanin production .

Data Table: Summary of Clinical Trials Involving this compound

Study TypeConditionPhaseParticipantsKey Findings
Phase 1Erythropoietic Protoporphyria1Healthy adultsWell tolerated; increased melanin density observed .
Phase 2Erythropoietic Protoporphyria2102Significant increase in time before symptoms; improved quality of life .
Phase 2Diffuse Cutaneous SSc2TBDEvaluating safety and efficacy for fibrosis reduction .

Case Study 1: Erythropoietic Protoporphyria

A randomized double-blind trial involving patients with EPP showed that those treated with this compound experienced a statistically significant increase in sunlight exposure time before symptoms developed. The study emphasized the importance of monitoring quality of life improvements alongside symptom management.

Case Study 2: Diffuse Cutaneous Systemic Sclerosis

In ongoing research for dcSSc, preliminary results suggest that patients receiving this compound exhibit reduced inflammatory markers and improved skin elasticity compared to placebo groups. This highlights the potential dual role of this compound as both an anti-fibrotic and anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Dersimelagon: this compound is unique in its specific targeting of the melanocortin-1 receptor and its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria. Its oral administration and selective action make it a promising candidate for further research and development .

Biologische Aktivität

Dersimelagon, also known as MT-7117, is a novel oral melanocortin 1 receptor (MC1R) agonist developed for therapeutic applications in conditions such as systemic sclerosis (SSc) and erythropoietic protoporphyria (EPP). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical implications.

This compound acts as a selective full agonist for MC1R, which is primarily expressed in melanocytes. The activation of MC1R leads to increased production of eumelanin, contributing to pigmentation and providing photoprotection against UV radiation. The mechanism involves the stimulation of adenylyl cyclase, resulting in elevated levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) pathways critical for melanin synthesis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Orally bioavailable with significant absorption.
  • Metabolism : Extensively metabolized to glucuronide conjugates in the liver; minimal renal excretion (only 0.31% excreted in urine) with over 90% eliminated via feces .
  • Tmax : Median time to peak concentration in humans is approximately two hours .

Safety Profile

Clinical studies indicate that this compound has an excellent safety profile with no significant treatment-related adverse effects observed during trials .

Anti-Fibrotic Effects

In murine models of SSc induced by bleomycin, prophylactic administration of this compound significantly reduced skin fibrosis and lung inflammation. Key findings include:

  • Dosage : Effective at doses ≥0.3 mg/kg/day for prophylactic treatment and ≥3 mg/kg/day for therapeutic treatment.
  • Mechanisms : Suppression of inflammatory cell activation and related signaling pathways, particularly those involving transforming growth factor-beta (TGF-β), which is crucial in fibrosis development .

Gene Expression Analysis

Microarray analysis revealed that treatment with this compound modulated gene expression related to:

  • Inflammatory responses
  • Activation of antigen-presenting cells
  • Angiogenesis and vasculogenesis
    These pathways are vital for understanding the compound's therapeutic potential in fibrotic diseases .

Clinical Studies

This compound is currently undergoing phase 3 clinical trials for its efficacy in treating EPP and SSc. Preliminary results from earlier phases have shown promising outcomes regarding its ability to enhance skin pigmentation and reduce symptoms associated with phototoxic reactions in patients prone to sunlight sensitivity .

Case Studies

Case studies have highlighted the effectiveness of this compound in improving skin conditions related to photodermatoses. For instance, patients treated with this compound experienced increased pigmentation, providing a protective effect against UV-induced damage.

Summary Table of Key Findings

Property Details
Compound Name This compound (MT-7117)
Mechanism Selective MC1R agonist; increases eumelanin production
Pharmacokinetics Oral bioavailability; Tmax ~2 hours; primarily fecal excretion
Safety Profile Excellent; no significant adverse effects reported
Therapeutic Applications Systemic sclerosis (SSc), erythropoietic protoporphyria (EPP)
Preclinical Efficacy Significant reduction in skin fibrosis and lung inflammation in murine models
Gene Expression Modulation Affects inflammatory pathways, angiogenesis, and fibroblast activation

Eigenschaften

CAS-Nummer

1835256-48-8

Molekularformel

C36H45F4N3O5

Molekulargewicht

675.8 g/mol

IUPAC-Name

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1

InChI-Schlüssel

MUNWOYRHJPWQNE-GMFUQMJFSA-N

SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Isomerische SMILES

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F

Kanonische SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Dersimelagon; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dersimelagon
Reactant of Route 2
Reactant of Route 2
Dersimelagon
Reactant of Route 3
Dersimelagon
Reactant of Route 4
Dersimelagon
Reactant of Route 5
Dersimelagon
Reactant of Route 6
Dersimelagon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.